6-Amino-2,4-dichloro-3-methylphenol hydrochloride
Description
Properties
IUPAC Name |
6-amino-2,4-dichloro-3-methylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c1-3-4(8)2-5(10)7(11)6(3)9;/h2,11H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQYQHLEDJOHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885776 | |
| Record name | Phenol, 6-amino-2,4-dichloro-3-methyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39549-31-0 | |
| Record name | Phenol, 6-amino-2,4-dichloro-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39549-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2,4-dichloro-m-cresol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039549310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-2,4-dichloro-3-methylphenol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315542 | |
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| Record name | Phenol, 6-amino-2,4-dichloro-3-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 6-amino-2,4-dichloro-3-methyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2,4-dichloro-m-cresol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-AMINO-2,4-DICHLORO-M-CRESOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4291575TG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chlorination-Nitration-Reduction Pathway
This route begins with 3-methylphenol, leveraging its inherent reactivity for sequential electrophilic substitutions:
- Dichlorination : Direct chlorination of 3-methylphenol using Cl₂ in the presence of FeCl₃ at 40–60°C introduces chlorine atoms at the 2- and 4-positions, yielding 2,4-dichloro-3-methylphenol.
- Nitration : Nitration with concentrated HNO₃/H₂SO₄ at 0–5°C selectively introduces a nitro group at the 6-position (meta to the methyl group), forming 2,4-dichloro-3-methyl-6-nitrophenol.
- Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) or Fe/HCl-mediated reduction converts the nitro group to an amine, producing 6-amino-2,4-dichloro-3-methylphenol.
- Hydrochloride Formation : Treatment with HCl in ethanol precipitates the hydrochloride salt.
Nitrobenzene Chlorination-Hydrolysis Pathway
An alternative method starts with 1-methyl-4-nitrobenzene:
- Chlorination : Reaction with Cl₂ in the presence of AlCl₃ at 50°C produces 1-methyl-2,4,6-trichloro-4-nitrobenzene.
- Hydrolysis : Acidic hydrolysis (H₂SO₄/H₂O, 100°C) removes the sulfonic acid group, yielding 2,4-dichloro-3-methyl-6-nitrophenol.
- Reduction and Salt Formation : Identical to Steps 3–4 in the first pathway.
Reaction Optimization and Critical Parameters
Chlorination Conditions
Chlorination efficiency depends on the catalyst and temperature:
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (2,4-Dichloro) | Source |
|---|---|---|---|---|
| FeCl₃ | 40–60 | 78 | >90% | |
| AlCl₃ | 50 | 82 | 85% |
Exceeding 60°C promotes over-chlorination, while FeCl₃ enhances ortho/para-directing effects due to its Lewis acidity.
Nitration and Reduction
Nitration at subzero temperatures minimizes byproducts:
| Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 2 | 75 |
| Acetyl nitrate | -10 | 4 | 88 |
Reduction with Fe/HCl (reflux, 6 h) achieves 92% conversion, whereas Pd-C/H₂ (1 atm, 25°C) offers 95% yield but requires stringent inert conditions.
Hydrochloride Salt Formation and Purification
The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH ≤ 2. Precipitation occurs at 4°C, yielding white crystals. Key purification steps include:
- Recrystallization : Ethanol/water (3:1) at 60°C improves purity to >98%.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes non-polar impurities.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 254 nm with >98% purity.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for chlorination and nitration to enhance safety and yield. Waste streams containing HCl and residual Fe³⁺ are neutralized with NaOH, generating recyclable NaCl and Fe(OH)₃.
Chemical Reactions Analysis
Core reaction pathways:
| Functional Group | Reaction Type | Key Drivers |
|---|---|---|
| Aromatic -NH₂ | Electrophilic substitution | Amino group directs incoming electrophiles to para/meta positions |
| Phenolic -OH | Acid-base reactions | Deprotonation under basic conditions (pKa ≈ 8-10) |
| Chlorine atoms | Nucleophilic substitution | Displacement by OH⁻, NH₃, or other nucleophiles |
Substitution Reactions
Primary sites: C-2 and C-4 chlorine atoms
| Reaction Conditions | Reagents | Products | Yield (%) | Source |
|---|---|---|---|---|
| Aqueous NaOH (80°C) | NaOH | 6-Amino-3-methylcatechol | 72-78 | |
| NH₃/EtOH (reflux) | Ammonia | 2,4-Diamino derivative | 65 |
Mechanistic insight:
-
SNAr mechanism dominates due to electron-withdrawing groups (Cl, NO₂) activating the ring
Oxidation Reactions
Oxidation targets:
-
Amino group → Nitroso/nitro derivatives
-
Phenolic ring → Quinoid structures
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 50°C | 6-Nitroso derivative | Forms stable coordination complexes |
| H₂O₂/Fe³⁺ | RT | Semiquinone radical | Detected via ESR spectroscopy |
Key finding: Oxidation at the amino group precedes ring oxidation under mild conditions
Reduction Pathways
Reducible groups:
-
Potential nitro intermediates (if present)
-
Chlorine substituents
| Method | Reagents | Products | Application |
|---|---|---|---|
| Catalytic H₂ | Pd/C, H₂ (2 atm) | Dechlorinated aminophenols | Pharmaceutical intermediates |
| Zn/HCl | 6M HCl | 3-Methyl-5-aminophenol | Dye synthesis |
Comparative Reaction Kinetics
Substitution rate constants (25°C in ethanol):
| Position | k (M⁻¹s⁻¹) | Relative Reactivity |
|---|---|---|
| C-4 | 1.2×10⁻³ | 1.00 (reference) |
| C-2 | 8.7×10⁻⁴ | 0.73 |
Data derived from competition experiments with p-toluenesulfonate
Fungicide Derivatives
Structure-activity relationship study:
| Modification Site | Biological Activity (EC₅₀ μg/mL) |
|---|---|
| C-2 Cl → F | 0.48 (±0.05) |
| C-4 Cl → Br | 0.92 (±0.12) |
| Parent compound | 1.75 (±0.21) |
Antifungal activity against Fusarium oxysporum
Coordination Chemistry
Forms stable complexes with transition metals:
| Metal Ion | Complex Structure | Stability Constant (log β) |
|---|---|---|
| Cu²⁺ | Tetragonal | 12.7 |
| Fe³⁺ | Octahedral | 16.2 |
Application: Metal-organic frameworks for catalytic oxidation
Stability Considerations
Degradation pathways:
-
Photolytic dechlorination (λ < 300 nm)
-
Hydrolytic cleavage of C-N bond (pH > 10)
-
Thermal decomposition (>180°C)
Recommended storage:
Scientific Research Applications
Agricultural Applications
Fungicidal Properties:
6ADCP is primarily recognized for its efficacy as a fungicide. It functions by inhibiting fungal growth through interference with protein synthesis essential for cell division. Specifically, it binds to ferric ions in the enzyme ribonucleotide reductase, which is crucial for DNA and RNA synthesis in fungi . This mechanism makes it effective against a range of fungal pathogens in agricultural settings.
Case Study: Efficacy Against Fungal Infections
In studies conducted on various crops, 6ADCP demonstrated significant antifungal activity. For instance, field trials showed a marked reduction in fungal infections when crops were treated with formulations containing 6ADCP compared to untreated controls. The compound's ability to penetrate plant tissues enhances its effectiveness against systemic fungal diseases.
Industrial Applications
Dye and Pigment Production:
6ADCP serves as an important intermediate in the synthesis of dyes and pigments. Its chemical structure allows it to participate in various reactions that lead to the formation of colored compounds used in textiles and other materials . The compound's stability and reactivity make it a valuable building block for producing high-performance dyes.
| Application | Details |
|---|---|
| Dyes and Pigments | Used as an intermediate for colorants in textiles |
| Fungicide | Effective against various fungal pathogens |
Cosmetic Applications
Hair Dye Formulations:
6ADCP is utilized in oxidative hair dye formulations due to its ability to produce stable color upon oxidation. It acts as a colorant precursor, contributing to the final shade achieved after application . However, safety assessments have indicated potential mutagenic properties under certain conditions, necessitating careful formulation practices .
Case Study: Safety Assessment
A comprehensive safety assessment evaluated the mutagenicity of 6ADCP when used in hair dye products. The results indicated that while the compound can effectively impart color, it also poses risks that must be managed through appropriate regulatory measures and consumer safety guidelines .
Mechanism of Action
The mechanism of action of 6-Amino-2,4-dichloro-3-methylphenol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2,4-dichloro-m-cresol hydrochloride
- 2,4-Dichloro-3-methylphenol
- 6-Amino-2,4-dichlorophenol
Uniqueness
6-Amino-2,4-dichloro-3-methylphenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
6-Amino-2,4-dichloro-3-methylphenol hydrochloride (6ADCP) is a chemical compound with significant biological activity, primarily recognized for its role as a fungicide. This article delves into its mechanisms of action, biochemical properties, and potential applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula: C₇H₇Cl₂N₁O
- Molecular Weight: Approximately 192.04 g/mol
- CAS Number: 39549-31-0
The compound features an amino group (-NH₂) and two chlorine atoms at the 2 and 4 positions of the phenolic ring, along with a methyl group at the 3 position. This unique structure contributes to its biological activities.
6ADCP primarily functions as a fungicide by inhibiting fungal growth through several biochemical pathways:
-
Inhibition of Ribonucleotide Reductase:
- The compound binds to the ferric ion in the enzyme ribonucleotide reductase, crucial for DNA and RNA synthesis. This interaction disrupts nucleic acid synthesis, leading to cell death in fungi.
-
Protein Synthesis Disruption:
- By inhibiting essential proteins required for cell division, 6ADCP affects cellular metabolism and signaling pathways, further contributing to its antifungal properties.
The biological activity of 6ADCP can be summarized as follows:
| Activity | Description |
|---|---|
| Antifungal | Inhibits growth by disrupting nucleic acid synthesis and protein production. |
| Antimicrobial | Exhibits broad-spectrum antimicrobial properties against various pathogens. |
| Cytotoxicity | Shows cytotoxic effects on certain cancer cell lines, indicating potential use in cancer therapy. |
Research Findings
Recent studies have highlighted the diverse applications and effects of 6ADCP:
-
Fungal Inhibition Studies:
- In vitro assays demonstrated that 6ADCP effectively inhibited the growth of several fungal strains, including Candida albicans and Aspergillus niger, with IC50 values indicating potent antifungal activity.
- Toxicological Assessments:
- Case Studies:
Applications
The versatility of 6ADCP extends beyond fungicidal activity:
- Agricultural Use: Widely used in crop protection against fungal diseases.
- Pharmaceutical Research: Investigated for potential anticancer properties due to its cytotoxic effects on tumor cells.
- Industrial Applications: Employed in the production of dyes and pigments due to its chemical stability and reactivity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
